molecular formula C24H22ClNO5S B280900 Methyl 2-tert-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate

Methyl 2-tert-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate

Cat. No. B280900
M. Wt: 472 g/mol
InChI Key: OFVVHAUJIMHJCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-tert-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as MTB-TNF-α, and it has been studied extensively for its anti-inflammatory properties. In

Mechanism of Action

MTB-TNF-α inhibits the production of TNF-α by binding to the enzyme that is responsible for its synthesis. This enzyme is called TNF-α converting enzyme (TACE), and MTB-TNF-α binds to it with high affinity. By inhibiting TACE, MTB-TNF-α prevents the production of TNF-α, which in turn reduces the inflammatory response.
Biochemical and Physiological Effects:
MTB-TNF-α has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been shown to have antioxidant effects and to reduce oxidative stress. It has also been shown to have a protective effect on the liver and to improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

MTB-TNF-α has several advantages for use in laboratory experiments. It is a highly specific inhibitor of TACE, which makes it a valuable tool for studying the role of TNF-α in inflammatory diseases. It is also a stable compound that can be stored for long periods of time. However, the synthesis of MTB-TNF-α is complex and requires specialized equipment and expertise, which can limit its availability for use in laboratory experiments.

Future Directions

There are several future directions for research on MTB-TNF-α. One area of interest is the development of new therapeutic applications for this compound. It has been shown to have potential for the treatment of a variety of inflammatory diseases, and further research is needed to explore its efficacy in these conditions. Another area of interest is the development of new synthesis methods for MTB-TNF-α that are more efficient and cost-effective than current methods. Finally, there is a need for further research to explore the biochemical and physiological effects of MTB-TNF-α in order to better understand its mechanisms of action.

Synthesis Methods

The synthesis of MTB-TNF-α involves a series of chemical reactions that are carried out in the laboratory. The first step involves the reaction of 2-tert-butyl-5-nitronaphtho[1,2-b]furan-3-carboxylic acid with thionyl chloride to form 2-tert-butyl-5-chloronaphtho[1,2-b]furan-3-carboxylic acid. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to form the final product, MTB-TNF-α. The synthesis of this compound requires expertise in organic chemistry and is typically carried out in specialized laboratories.

Scientific Research Applications

MTB-TNF-α has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of tumor necrosis factor alpha (TNF-α), a cytokine that plays a key role in the inflammatory response. TNF-α has been implicated in a variety of inflammatory diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis. MTB-TNF-α has been shown to have potential therapeutic applications for these diseases.

properties

Molecular Formula

C24H22ClNO5S

Molecular Weight

472 g/mol

IUPAC Name

methyl 2-tert-butyl-5-[(4-chlorophenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C24H22ClNO5S/c1-24(2,3)22-20(23(27)30-4)18-13-19(16-7-5-6-8-17(16)21(18)31-22)26-32(28,29)15-11-9-14(25)10-12-15/h5-13,26H,1-4H3

InChI Key

OFVVHAUJIMHJCO-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)OC

Canonical SMILES

CC(C)(C)C1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)OC

Origin of Product

United States

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